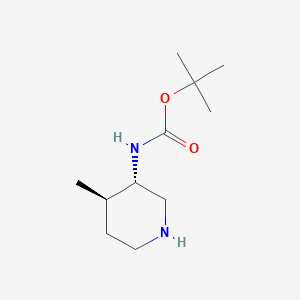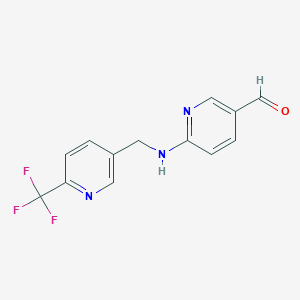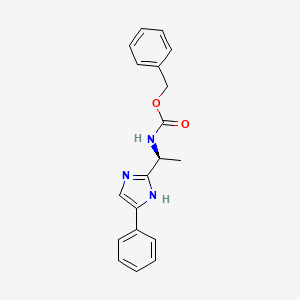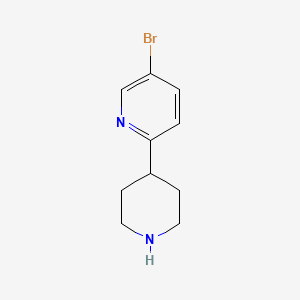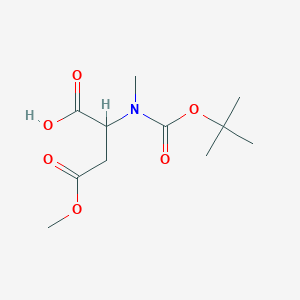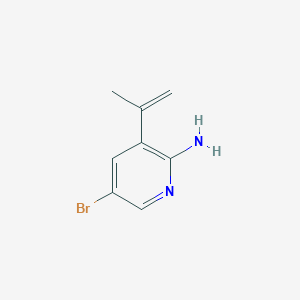![molecular formula C9H10BrNO4S B1442394 Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 900174-33-6](/img/structure/B1442394.png)
Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-
Übersicht
Beschreibung
“Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds. Attached to this benzene ring are a bromo group (Br), a nitro group (NO2), and a [(1-methylethyl)sulfonyl] group. The positions of these groups on the benzene ring can greatly influence the properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the attached groups contribute to the overall polarity and reactivity. The bromo and nitro groups are both electron-withdrawing, which can influence the electron density and thus the reactivity of the benzene ring .Chemical Reactions Analysis
The reactivity of “Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-” would be influenced by the functional groups attached to the benzene ring. The bromo group is a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The nitro group could potentially be reduced to an amino group, and the [(1-methylethyl)sulfonyl] group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and [(1-methylethyl)sulfonyl] groups could increase its solubility in polar solvents. The bromo group could make it heavier and more dense compared to compounds with similar structures but without a bromo group .Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
- Application in Water Analysis : Nitro, bromo, and methyl derivatives of benzene are used as cationic reagents for determining anionic surfactants in river waters. A study by Higuchi et al. (1980) highlighted the use of a derivative in spectrophotometric determination, noting its high stability and reactivity with surfactants like alkylbenzene-sulphonate.
Organic Synthesis
- Reagent in Organic Reactions : The compound finds application in organic synthesis as a multi-coupling reagent. A study by Auvray et al. (1985) demonstrated its reactivity with various electrophiles, leading to the production of highly functionalized sulfones.
Analytical Chemistry
- Ion-selective Electrodes : In analytical chemistry, derivatives of benzene are used in ion-selective electrodes for potentiometric titrations. Research by Vytras et al. (1984) discussed its application in determining aromatic compounds and amines.
Chemical Synthesis
- Synthesis of Isoxazole and Other Derivatives : The compound is involved in the synthesis of various chemical derivatives. Abdelhamid et al. (1989) used a related bromo ketone for synthesizing isoxazole and imidazo derivatives.
Environmental Chemistry
- Nitration in Environmental Conditions : Studies such as by Suzuki and Mori (1994) have explored the nitration of bromo-benzenes in the presence of ozone, highlighting environmental chemistry applications.
Fluorescence Studies
- Spectral Properties and Conductance : Derivatives of benzene are used in studying spectral properties and conductance. Research by Al‐Aqar (2020) involved synthesizing a fluorescent molecule based on bromo-nitro-naphthalic anhydride for these purposes.
Antibacterial Research
- Action on Bacterial Growth : In the field of microbiology, derivatives of benzene have been studied for their effects on bacterial growth. Sirks (2007) examined various derivatives for their activity against bacteria.
Photochemistry
- In Photochemical Reactions : The compound is used in photochemical reactions, as explored by Vasin et al. (2003) in their study on Michael-induced Ramberg-Bäcklund reactions.
Conformational Analysis
- Theoretical Studies : Conformational analysis of nitro and bromo derivatives in solution has been theoretically investigated. Chachkov et al. (2008) carried out a study using the B3LYP/6-31G* method for this purpose.
Eco-friendly Synthesis
- Synthesis of Sulfonamide Derivatives : The compound has been used in the eco-friendly synthesis of sulfonamide derivatives, as discussed by Zeng-yong (2008) in their research.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-nitro-1-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-6(2)16(14,15)9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOKJWIBASBIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



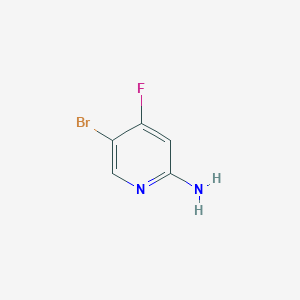
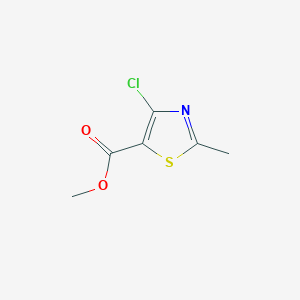
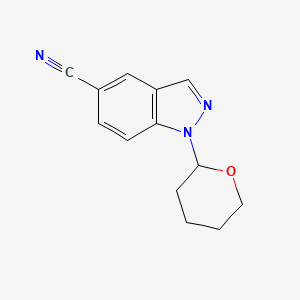
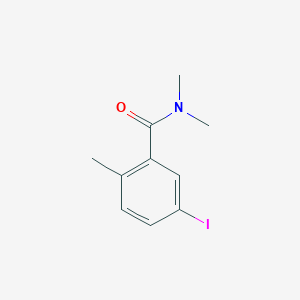
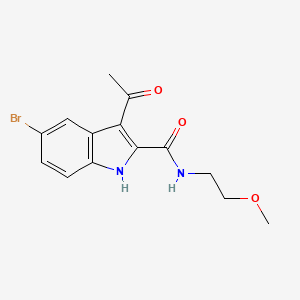
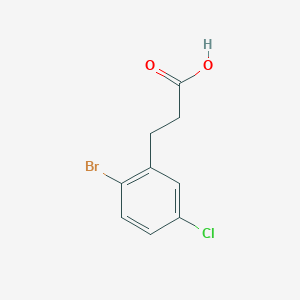
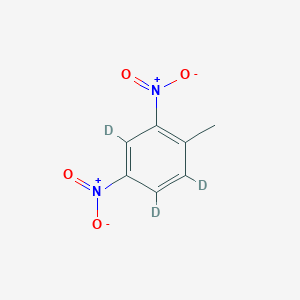
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
